molecular formula C12H20N2 B14780885 N1,N2-Diethyl-N1-phenylethane-1,2-diamine

N1,N2-Diethyl-N1-phenylethane-1,2-diamine

Cat. No.: B14780885
M. Wt: 192.30 g/mol
InChI Key: CQTGDSVDMOLSEW-UHFFFAOYSA-N
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Description

N1,N2-Diethyl-N1-phenylethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of two ethyl groups and a phenyl group attached to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-Diethyl-N1-phenylethane-1,2-diamine typically involves the reaction of phenylethylamine with diethylamine under controlled conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N1,N2-Diethyl-N1-phenylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles

    Reduction: Formation of secondary amines

    Substitution: Formation of substituted diamines

Scientific Research Applications

N1,N2-Diethyl-N1-phenylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N1,N2-Diethyl-N1-phenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amine groups can engage in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • N1,N1-Dimethyl-1-phenylethane-1,2-diamine
  • N1,N2-Dimesitylethane-1,2-diamine
  • N1,N1-Diethyl-N2-phenylethane-1,2-diamine

Uniqueness

N1,N2-Diethyl-N1-phenylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

N,N'-diethyl-N'-phenylethane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-3-13-10-11-14(4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

CQTGDSVDMOLSEW-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(CC)C1=CC=CC=C1

Origin of Product

United States

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